molecular formula C10H5F2NO3 B1414974 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS No. 1083224-23-0

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid

Cat. No. B1414974
M. Wt: 225.15 g/mol
InChI Key: FQAFQXBZWSTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 . It has a molecular weight of 225.15 .


Molecular Structure Analysis

The InChI code for 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid is 1S/C10H5F2NO3/c11-5-1-2-6 (7 (12)3-5)9-4-8 (10 (14)15)13-16-9/h1-4H, (H,14,15) .


Physical And Chemical Properties Analysis

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid has a predicted boiling point of 407.4±45.0 °C and a predicted density of 1.484±0.06 g/cm3 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis

This compound is often used as a building block in organic synthesis. It serves as a critical component in the synthesis of more complex chemical structures. For example, it has been employed in the synthesis of certain piperidine derivatives through a reaction involving N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide. This indicates its role in the formation of pharmacologically relevant compounds and potentially in the development of new drugs or chemical agents​​.

Research and Development

The compound is also a key ingredient in research and development, particularly in the life sciences and chemistry. It's utilized in the creation of new chemical entities and for studying chemical reactions. Its role in R&D underlines its importance in advancing scientific knowledge and contributing to the development of new technologies and solutions in various fields​​.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAFQXBZWSTPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
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5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
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5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
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Citations

For This Compound
2
Citations
S Richard-Bildstein, H Aissaoui, J Pothier… - Journal of Medicinal …, 2020 - ACS Publications
The chemokine receptor CXCR7, also known as ACKR3, is a seven-transmembrane G-protein-coupled receptor (GPCR) involved in various pathologies such as neurological diseases, …
Number of citations: 27 pubs.acs.org
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

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